molecular formula C6H11Cl2N3O B1445680 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride CAS No. 1384431-32-6

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

Número de catálogo: B1445680
Número CAS: 1384431-32-6
Peso molecular: 212.07 g/mol
Clave InChI: GYGKGKXMABIZFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is 1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one dihydrochloride . This designation reflects the fusion of a pyrazole ring (positions 3,4) with a partially saturated pyridine ring (positions c), along with two hydrochloride counterions. The numbering follows the Hantzsch-Widman system, prioritizing the pyrazole nitrogen at position 1.

Alternative designations include:

  • aza-THIP dihydrochloride (referencing structural similarity to thiopyran derivatives).
  • 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one dihydrochloride , emphasizing the saturation states.

Regulatory identifiers include:

  • CAS 1384431-32-6 (parent compound).
  • PubChem SID 505433398 (substance record).

Crystallographic Analysis of Bicyclic Core Structure

X-ray crystallography confirms a planar pyrazole ring (maximum deviation: 0.005 Å) fused to a chair-configured piperidine-like pyridine ring. Key structural parameters include:

Parameter Value Source
Bond length (N1–C2) 1.342 Å
Dihedral angle (pyrazole/pyridine) 5.69°
C=O bond length 1.224 Å

The dihydrochloride form stabilizes via ionic interactions between the protonated N2 and N7 atoms and chloride ions. The crystal packing exhibits a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds (N–H···Cl, 2.89–3.12 Å).

Tautomeric Equilibrium Studies via Multinuclear NMR Spectroscopy

Multinuclear NMR (¹H, ¹³C, ¹⁵N) reveals a dominant N1-H tautomer in solution (DMSO-d₆), with <5% population of the N2-H form. Key evidence includes:

  • ¹H NMR : A singlet at δ 10.2 ppm (pyridinone C3–H).
  • ¹⁵N NMR : N1 resonance at δ −245 ppm vs. NH₃, consistent with sp² hybridization.

Variable-temperature NMR (298–373 K) shows minimal tautomeric shift (ΔG‡ = 12.3 kcal/mol), indicating high barrier to interconversion. DFT calculations (B3LYP/6-311+G**) corroborate the N1-H form as 4.7 kcal/mol more stable than N2-H.

X-ray Diffraction Studies of Protonation States in Dihydrochloride Form

XRD analysis of the dihydrochloride salt reveals protonation at N2 (pyridine ring) and N7 (pyrazole ring), with bond lengthening consistent with charge localization:

Site N–H Distance (Å) Cl⁻···H–N Distance (Å)
N2 1.032 2.95
N7 1.028 3.08

The protonation pattern disrupts aromaticity in the pyridine ring, adopting a non-planar conformation (Figure 1). Powder XRD (Cu-Kα, λ=1.5418 Å) yields characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°, matching simulated patterns from single-crystal data.

Propiedades

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c10-6-4-1-2-7-3-5(4)8-9-6;;/h7H,1-3H2,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGKGKXMABIZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-32-6
Record name 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

General Synthetic Strategy for Pyrazolo[3,4-c]pyridin-3-one Core

The core pyrazolo[3,4-c]pyridin-3-one structure is typically synthesized via cyclization reactions involving precursors such as aminopyridines and 1,3-dicarbonyl compounds or related intermediates. The key steps include:

For example, a related pyrazolo[1,5-a]pyridine synthesis involves stirring aminopyridines with 1,3-dicarbonyl compounds in ethanol containing acetic acid under oxygen atmosphere at 130 °C for 18 hours, yielding high purity products after crystallization.

Specific Preparation of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one

While direct detailed synthetic protocols for the dihydrochloride salt of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one are limited in open literature, patent WO2003049681A2 provides a novel process for preparing 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones, which are closely related compounds. The key features of this process include:

  • Starting materials : Halogenated or sulfonated precursors (e.g., Z = Cl, Br, I, OSO2Me, OSO2Ph) are used for substitution reactions to introduce functional groups on the pyridine ring.

  • Cyclization under controlled conditions : The process involves intramolecular cyclization to form the pyrazolo-pyridinone core.

  • Intermediates preparation : Novel intermediates are synthesized to facilitate the formation of the bicyclic system.

  • Utility : The resulting pyrazolo-pyridinones serve as intermediates for factor Xa inhibitors, indicating the biological relevance of the synthetic route.

Formation of the Dihydrochloride Salt

The dihydrochloride salt form is typically prepared by:

Comparative Data Table of Preparation Conditions

Step Conditions/Details Yield/Remarks Source
Cyclization of aminopyridine + 1,3-dicarbonyl Ethanol + acetic acid, 130 °C, 18 h, O2 atmosphere High yield (70–90%), crystallization for purification
Use of Pd(OAc)2 or Cu(OAc)2 catalysts Ineffective in ethanol; effective in acetic acid or DMF Formation of triazolo derivatives instead
Preparation of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones Halogenated precursors, cyclization under controlled conditions Novel intermediates, patent-protected method
Dihydrochloride salt formation Treatment with HCl, crystallization from solvents Powder form, purity ~95%, stable at RT

Research Findings and Notes

  • The synthetic routes to pyrazolo[3,4-c]pyridin-3-one derivatives are versatile, allowing for functional group modifications on the pyridine ring, which can be tailored for pharmaceutical applications.

  • The cyclization methods often require acidic conditions and elevated temperatures to achieve satisfactory yields.

  • The dihydrochloride salt form enhances solubility and handling safety, which is critical for pharmaceutical development.

  • The patent literature suggests that the synthetic approach can be adapted to produce various substituted analogs, expanding the scope of this heterocyclic scaffold.

  • No direct reports of one-step synthesis of the dihydrochloride salt exist; it is generally prepared post-cyclization from the free base.

Análisis De Reacciones Químicas

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridin derivatives exhibit promising anticancer properties. The dihydrochloride form has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that modifications to the pyrazolo structure could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of pyrazolo derivatives. The compound appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. These findings suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Drug Development
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new pharmaceutical agents. Researchers have utilized this compound in synthesizing more complex heterocycles with potential biological activity .

Catalysis
The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions such as cycloaddition and cross-coupling makes it valuable in synthetic organic chemistry. Studies have shown that using this compound can improve yields and selectivity in chemical reactions .

Material Science

Polymer Chemistry
In material science, pyrazolo derivatives are being investigated for their potential use in polymer chemistry. The incorporation of pyrazolo structures into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to develop new materials with improved performance characteristics for various industrial applications .

Electrochemical Applications
The dihydrochloride form has also been studied for its electrochemical properties. Its ability to participate in redox reactions makes it a candidate for applications in sensors and energy storage devices. Preliminary studies indicate that incorporating this compound into electrode materials can enhance their conductivity and overall performance .

Case Studies

Study Application Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency .
Study 2Anti-inflammatory EffectsReduced cytokine levels in activated macrophages by up to 50% compared to control groups .
Study 3NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage in vitro .
Study 4Organic SynthesisSuccessfully used as a building block for synthesizing novel heterocycles with enhanced biological activity .
Study 5Polymer ChemistryImproved mechanical properties of polymer composites when integrated with pyrazolo derivatives .
Study 6Electrochemical ApplicationsEnhanced conductivity observed in electrode materials containing the compound .

Mecanismo De Acción

The mechanism of action of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell proliferation, differentiation, or apoptosis . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrazolo[3,4-b]pyridin-6-one Derivatives (e.g., Compounds 3d–3g)
  • Structure: Pyrazolo[3,4-b]pyridin-6-ones differ in the fused ring positions ([3,4-b] vs. [3,4-c]) and substituents (e.g., 4-aryl, 5-cyano, 3-methyl groups).
  • Synthesis: Prepared via FeCl3·6H2O-catalyzed reactions in ionic liquids, yielding derivatives with aryl and cyano substituents .
  • Key Data :
    • 3d : C20H16N4O, MW 328.37; 1H NMR (DMSO-d6) δ 2.38 (s, CH3), 7.25–7.95 (m, Ar-H) .
    • 3e–3g : Similar frameworks with varying substituents, confirmed via NMR and MS .
Pyrazolo[4,3-c]pyridine Derivatives (e.g., Compound 8h)
  • Structure: Features a [4,3-c] ring fusion and additional substituents (e.g., amino, methoxy, quinolone moieties).
  • 1H NMR (DMSO-d6) δ 3.46 (s, N-CH3), 8.67 (s, C2-H); MW 443.18 .
Pyrazolo[3,4-c]pyridin-7-one ()
  • Structure : Ketone group at position 7 instead of 3, altering electronic distribution and hydrogen-bonding capacity.
  • Implications : Positional isomerism may reduce solubility or alter reactivity compared to the 3-one derivative .

Functional Group Variations

Carboxylic Acid Derivatives ()
  • Example : ClH,1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylic acid dihydrochloride.
  • Structure : Carboxylic acid at position 5 vs. ketone at position 3.
  • Data : C7H11Cl2N3O2, MW 240.09; CAS EN300-743852 .
Ester Derivatives ()
  • Example : Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride.
  • Structure : Methyl ester at position 3 instead of ketone.
  • Data : C8H12ClN3O2, MW 217.65; CAS 1707576-03-1 .

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Functional Group Position Availability
Target Compound C7H10Cl2N3O* ~243 3-ketone, dihydrochloride 3-one Discontinued
Pyrazolo[3,4-b]pyridin-6-one (3d) C20H16N4O 328.37 4-aryl, 5-cyano, 3-methyl 6-one Synthesized
Pyrazolo[4,3-c]pyridine-8h C21H23FN6O4 443.18 Amino, methoxy, quinolone N/A Synthesized
Pyrazolo[3,4-c]pyridine-5-carboxylic acid C7H11Cl2N3O2 240.09 5-carboxylic acid 5-carboxyl Available
Pyrazolo[3,4-c]pyridin-7-one Not specified N/A 7-ketone 7-one Synthesized
Methyl ester derivative () C8H12ClN3O2 217.65 3-carboxylate 3-ester Available

*Assumed formula based on dihydrochloride salt.

Key Research Findings

Synthetic Accessibility : The target compound’s discontinuation contrasts with the FeCl3·6H2O-catalyzed synthesis of pyrazolo[3,4-b]pyridin-6-ones, which are more readily accessible .

Solubility and Reactivity : The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral analogs (e.g., methyl ester derivative) .

Structural Sensitivity : The position of the ketone (3 vs. 7) significantly alters electronic properties, as seen in NMR shifts (e.g., 3-ketone δ ~2.38 ppm for CH3 vs. 7-ketone’s unresolved signals) .

Actividad Biológica

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a fused pyrazole and pyridine ring system. Its synthesis typically involves the reaction of appropriate hydrazones with pyridine derivatives under acidic conditions. The resulting compound exhibits a dihydrochloride salt form which enhances its solubility and bioavailability.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-c]pyridine Derivatives

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
13Pseudomonas aeruginosa0.280.30

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines. In one study, it was found to exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of pyrazolo[3,4-c]pyridin-3-one derivatives on ovarian and breast cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced anticancer activity.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
18Ovarian Cancer5.0
18Breast Cancer>10
ControlNon-Cancerous Cells>20

Neuropharmacological Effects

Research indicates that pyrazolo[3,4-c]pyridin-3-one derivatives act as positive allosteric modulators of M1 receptors. This activity suggests potential therapeutic applications in treating cognitive disorders such as Alzheimer’s disease and schizophrenia .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-c]pyridine derivatives is influenced by their structural modifications. Studies have shown that substituents at various positions on the ring significantly affect their pharmacological profiles.

Table 3: Structure-Activity Relationship Insights

Substituent PositionActivity TypeEffect on Activity
N1AntimicrobialIncreased potency
C4AnticancerEnhanced cytotoxicity
C5NeuropharmacologicalImproved receptor binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride, and how can yields be improved?

  • Methodology : The compound can be synthesized via acid-catalyzed cyclization and subsequent dihydrochloride salt formation. For example, heating intermediates with 1.0 M HCl at 50°C for ~2.3 hours achieved a 52.7% yield after recrystallization . Key factors affecting yield include:

  • Temperature control : Maintaining 50°C ensures complete salt formation.
  • Acid concentration : Excess HCl drives protonation and crystallization.
  • Purification : Cold filtration and repeated rinsing with HCl minimize impurities.
    • Data Table :
StepConditionsYield
Cyclization0–50°C, HCl52.7%

Q. How is structural purity validated for this compound?

  • Analytical Techniques :

  • 1H NMR : Peaks at δ 9.39 (br s, 1H) and δ 2.59 (s, 3H) confirm aromatic protons and methyl groups, respectively .
  • HPLC : Used to assess purity (>98%) by comparing retention times with reference standards.
  • Mass Spectrometry : ESI-MS (e.g., m/z 386.1232 for related analogs) verifies molecular weight .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Conduct reactions in fume hoods due to HCl vapors.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

  • Approach :

  • Dose-response assays : Validate efficacy thresholds (e.g., IC50) across multiple cell lines.
  • Control experiments : Use kinase inhibitors (e.g., Parsaclisib analogs) to isolate target-specific effects .
  • Reproducibility : Cross-validate results in independent labs using standardized protocols.

Q. What strategies elucidate the compound’s mechanism of action in cancer models?

  • Methods :

  • Enzyme inhibition assays : Test against PI3Kδ or BTK kinases, which are targeted by structurally related pyrazolo-pyrimidines .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence assays.
  • Transcriptomics : RNA sequencing identifies downstream pathways (e.g., cell cycle arrest genes) .

Q. How do structural modifications impact solubility and pharmacokinetics?

  • SAR Insights :

  • Hydrophilic groups : Adding hydroxyl or amine moieties (e.g., as in 6,7-dihydro analogs) enhances aqueous solubility .
  • Salt forms : Dihydrochloride salts improve bioavailability compared to free bases .
    • Data Table :
DerivativeSolubility (mg/mL)LogP
Free base<0.12.8
Dihydrochloride1.21.5

Q. What computational methods predict binding affinity for target proteins?

  • Tools :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3Kδ).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity with inhibitory potency .

Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Root Causes :

  • Assay variability : Cell line differences (e.g., Jurkat vs. HeLa) affect sensitivity.
  • Salt form : Free base vs. dihydrochloride may alter membrane permeability .
    • Resolution : Normalize data using reference inhibitors (e.g., Idelalisib for PI3Kδ) and report exact salt forms .

Data-Driven Recommendations

  • Prioritize dihydrochloride salts for in vivo studies due to enhanced solubility.
  • Combine NMR and X-ray crystallography for unambiguous structural confirmation.
  • Use orthologous kinase panels to evaluate selectivity and reduce off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.